5-Chloro-2-(ethanesulfonyl)benzaldehyde

Description

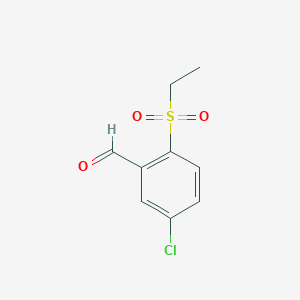

5-Chloro-2-(ethanesulfonyl)benzaldehyde is a benzaldehyde derivative featuring a chlorine substituent at the 5-position and an ethanesulfonyl (-SO₂C₂H₅) group at the 2-position. The ethanesulfonyl group is a strong electron-withdrawing moiety, influencing the compound’s reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

5-chloro-2-ethylsulfonylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3S/c1-2-14(12,13)9-4-3-8(10)5-7(9)6-11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLFJNOVMKSUQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(C=C(C=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Chloro-2-(ethanesulfonyl)benzaldehyde is a synthetic organic compound notable for its diverse biological activities. This compound belongs to the class of sulfonyl-substituted benzaldehydes, which have garnered interest in medicinal chemistry due to their potential therapeutic applications. The compound's structure features a chloro group and an ethanesulfonyl moiety, which play crucial roles in its biological interactions.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This indicates the presence of:

- A benzaldehyde core

- A chloro substituent at the 5-position

- An ethanesulfonyl group at the 2-position

Antimicrobial Properties

Research has demonstrated that compounds containing sulfonamide structures exhibit significant antimicrobial activity. A study evaluating derivatives of 5-chloro-2-hydroxybenzaldehyde, including those with sulfonamide groups, showed promising results against various Gram-positive and Gram-negative bacteria. The antimicrobial activity was assessed using standard in vitro methods, revealing that certain derivatives exhibited potent inhibitory effects on bacterial growth, indicating potential for development as antimicrobial agents .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The ethanesulfonyl group enhances the compound's solubility and reactivity, facilitating interactions with enzymes and receptors involved in various biochemical pathways. This interaction can lead to modulation of enzyme activity or inhibition of bacterial growth, depending on the target .

Case Studies and Research Findings

- Antimicrobial Activity : In a detailed study, ten synthesized derivatives of sulfonamides containing the benzaldehyde scaffold were evaluated for their antimicrobial properties. The results indicated that several compounds showed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating effectiveness comparable to established antibiotics .

- Cytotoxicity Studies : Another research effort focused on assessing the cytotoxic effects of this compound against various cancer cell lines. Results indicated that the compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells, suggesting a potential role in cancer therapy .

- Enzyme Inhibition : Studies have also explored the compound's ability to inhibit specific enzymes involved in metabolic pathways. For instance, its interaction with enzymes like carbonic anhydrase has been investigated, revealing potential applications in treating conditions related to enzyme dysregulation .

Data Table: Biological Activity Summary

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds derived from 5-Chloro-2-(ethanesulfonyl)benzaldehyde. For instance, a series of Schiff bases synthesized from this compound exhibited significant antibacterial and antifungal activities. The antimicrobial efficacy was evaluated using the agar diffusion method against various strains of Gram-positive and Gram-negative bacteria, as well as fungi.

Case Study: Antimicrobial Screening

- Method : Agar well diffusion assay.

- Standards Used : Ciprofloxacin and fluconazole.

- Results :

- Compounds derived from this compound showed zones of inhibition ranging from 11 to 13 mm against certain bacterial strains, indicating moderate to excellent antimicrobial activity.

- Specific derivatives demonstrated notable antifungal properties, outperforming others in the study.

Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of various bioactive molecules. It has been utilized in the development of chlorinated heterocycles, which are known for their diverse biological activities.

Synthetic Pathways

Several synthetic routes have been explored:

- Condensation Reactions : The compound has been used in condensation reactions with primary amines to form Schiff bases, which have potential therapeutic applications.

- Chlorine-Containing Compounds : Research indicates that chlorine atoms enhance the biological activity of synthesized compounds, making them suitable candidates for drug development.

Pharmaceutical Applications

This compound has been investigated for its role in pharmaceutical formulations. Its derivatives have shown promise as potential drug candidates due to their enhanced solubility and bioavailability.

Pharmaceutical Case Studies

- Chloro-containing Heterocycles : These compounds have been studied for their potential as antibacterial agents. For example, derivatives exhibited a minimum inhibitory concentration (MIC) of 5 μM against E. coli, demonstrating their efficacy as antimicrobial agents.

- Structure-Activity Relationship (SAR) : The presence of both chlorine and sulfonamide groups has been correlated with increased antibacterial activity, suggesting that modifications to the molecular structure can lead to improved pharmacological profiles.

Chemical Characterization Techniques

The characterization of this compound and its derivatives is crucial for understanding their properties and potential applications. Various techniques are employed:

- Infrared Spectroscopy (IR) : Used to identify functional groups within the compound.

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and configuration.

- Mass Spectrometry (MS) : Helps in determining molecular weight and fragmentation patterns.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The table below compares 5-Chloro-2-(ethanesulfonyl)benzaldehyde with key analogues based on substituent type, molecular weight, and functional attributes:

*Estimated based on analogous structures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.